![molecular formula C19H19NO4 B3149267 Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate CAS No. 669058-18-8](/img/structure/B3149267.png)

Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate

Descripción general

Descripción

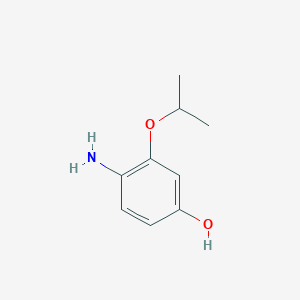

“Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate” is a chemical compound with the molecular formula C19H19NO4 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate” is represented by the InChI code1S/C19H19NO4/c1-23-18(21)10-11-20-19(22)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,20,22) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.36 . The compound’s InChI Code is1S/C19H19NO4/c1-23-18(21)10-11-20-19(22)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,20,22) .

Aplicaciones Científicas De Investigación

- Application : As an Fmoc-protected amino acid derivative, this compound serves as a coupling agent during peptide assembly. It allows controlled deprotection and subsequent coupling reactions, facilitating the creation of custom peptides for biological studies and drug development .

- Application : Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate can be incorporated into peptides or proteins using specific methodologies. For example, it was derived from a C-H activation method developed by Jin-Quan Yu and colleagues. This incorporation expands the chemical diversity of proteins and enables precise functional studies .

- Application : Researchers can label biomolecules (such as proteins or nucleic acids) with Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate derivatives. These labeled molecules serve as fluorescent probes for cellular imaging, drug delivery, and tracking biological processes .

- Application : Scientists explore using Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate as part of drug delivery systems. By attaching therapeutic agents to this scaffold, they aim to enhance drug stability, target specific tissues, and improve pharmacokinetics .

- Application : Researchers investigate using this compound to modify surfaces (e.g., nanoparticles, polymers, or biomaterials). Functionalizing surfaces with Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate can enhance biocompatibility, control release, or impart specific properties .

- Application : Methyl 3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoate derivatives can participate in bioorthogonal reactions. Researchers use them to label proteins, study protein-protein interactions, and probe cellular processes without interfering with native biochemistry .

Peptide Synthesis and Fmoc Chemistry

Unnatural Amino Acid Incorporation

Fluorescent Probes and Imaging Agents

Drug Delivery Systems

Materials Science and Surface Modification

Chemical Biology and Bioorthogonal Chemistry

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propiedades

IUPAC Name |

methyl 3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-23-18(21)10-11-20-19(22)24-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYWFJOOIDGEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)

![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)